molecular formula C15H11BrN2O B5798030 3-(4-bromophenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole

3-(4-bromophenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole

Cat. No. B5798030
M. Wt: 315.16 g/mol
InChI Key: JCPDWLRNJFTUCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-bromophenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole is a compound that has gained significant attention in scientific research over the years. It is a heterocyclic organic compound that contains nitrogen, oxygen, and bromine atoms in its structure. The compound has been synthesized using various methods and has been studied for its potential applications in different fields.

Scientific Research Applications

3-(4-bromophenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole has been studied for its potential applications in different fields of scientific research. One area of interest is its use as a fluorescent probe for the detection of metal ions. The compound has been shown to exhibit strong fluorescence emission upon binding to certain metal ions, such as copper and zinc. This property makes it a promising candidate for use in sensing and imaging applications.
Another area of research involves the use of 3-(4-bromophenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole as a potential anticancer agent. Studies have shown that the compound exhibits cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The mechanism of action of the compound involves the induction of apoptosis, or programmed cell death, in cancer cells.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole involves its interaction with specific cellular targets. In the case of its application as a fluorescent probe, the compound binds to metal ions and undergoes a conformational change, resulting in the emission of fluorescence. In the case of its application as an anticancer agent, the compound induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting the activity of certain enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-bromophenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole depend on its specific application. In the case of its use as a fluorescent probe, the compound does not exhibit any significant toxicity or adverse effects on cellular function. In the case of its use as an anticancer agent, the compound exhibits cytotoxicity against cancer cells, but may also have potential toxicity towards normal cells.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(4-bromophenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole in lab experiments include its ease of synthesis, its fluorescent properties, and its potential anticancer activity. The compound is relatively easy to synthesize using standard laboratory techniques, and its fluorescent properties make it a useful tool for sensing and imaging applications. Its potential anticancer activity also makes it a promising candidate for further research in the field of cancer therapeutics.
The limitations of using 3-(4-bromophenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole in lab experiments include its potential toxicity towards normal cells, as well as its limited solubility in aqueous solutions. The compound may also exhibit variability in its activity depending on the specific cancer cell line being studied.

Future Directions

There are several potential future directions for research involving 3-(4-bromophenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole. One area of interest is the development of more efficient synthesis methods for the compound, as well as the synthesis of related analogues with improved properties. Another area of research involves the optimization of the compound's anticancer activity, as well as the investigation of its potential in combination with other chemotherapeutic agents. Additionally, further research may be conducted on the compound's potential applications in sensing and imaging, as well as its potential toxicity towards normal cells.

Synthesis Methods

The synthesis of 3-(4-bromophenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole has been achieved through various methods. One of the most commonly used methods involves the reaction of 4-bromoaniline and 2-methylbenzohydrazide in the presence of phosphorus oxychloride. The reaction yields the desired product, which is then purified by recrystallization. Other methods involve the use of different starting materials and reagents, such as thionyl chloride and acetic anhydride.

properties

IUPAC Name

3-(4-bromophenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O/c1-10-4-2-3-5-13(10)15-17-14(18-19-15)11-6-8-12(16)9-7-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCPDWLRNJFTUCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Bromophenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole

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